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Compound of Interest

Compound Name: 3-Ethoxysalicylaldehyde

Cat. No.: B1293910

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 3-
ethoxysalicylaldehyde (CAS No. 492-88-6), a versatile intermediate in organic synthesis.[1]
Also known as 3-ethoxy-2-hydroxybenzaldehyde, this compound is a key building block in the
preparation of Schiff base ligands, which are crucial for developing homogeneous catalysts
used in a variety of chemical transformations.[1] Its unique structure, featuring aldehyde,
hydroxyl, and ethoxy functional groups, offers multiple sites for chemical modification, making it
a valuable precursor for complex organic molecules in fields ranging from medicinal chemistry
to materials science.[1][2]

Physicochemical and Spectroscopic Data

The fundamental properties of 3-ethoxysalicylaldehyde are summarized below. These values
are critical for its identification and handling in a laboratory setting.

Table 1: Physicochemical Properties of 3-Ethoxysalicylaldehyde
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Property Value Source
CAS Number 492-88-6 [31[4]
Molecular Formula CoH1003 [3114]
Molecular Weight 166.17 g/mol [31[41[5]
Appearance Light yt'allow tc.) brown 2]
crystalline solid
Melting Point 66-68 °C [3]
Boiling Point 263-264 °C [3]
Purity Typically 297%

Table 2: Key Spectroscopic Data for 3-Ethoxysalicylaldehyde

Technique

Data and Interpretation

Source

1H NMR (CDCls)

0 ~11.0 ppm (s, 1H, -OH), &
~9.9 ppm (s, 1H, -CHO), 6
~7.4-6.9 ppm (m, 3H, Ar-H), &
~4.1 ppm (q, 2H, -OCH2CH5),
6 ~1.5 ppm (t, 3H, -OCH2CHs)

13C NMR (CDCls)

Peaks typically observed
around 6 196 (C=0), 160-120
(Aromatic C), 65 (-OCHz2), 15 (-
CHs)

[5]

FT-IR (ATR)

~3050 cm~t (O-H stretch,
intramolecular H-bond), ~2880
cm~1 (C-H stretch, aldehyde),
~1650 cm~t (C=0 stretch,
aldehyde), ~1250 cm~1 (C-O

stretch, ether)

[5]

Mass Spec (GC-MS)

Molecular lon (M*) peak at m/z
= 166

[5]
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Synthesis of 3-Ethoxysalicylaldehyde

A common and effective method for the synthesis of 3-ethoxysalicylaldehyde is the Reimer-
Tiemann reaction. This reaction involves the ortho-formylation of a phenol (in this case, 2-
ethoxyphenol) using chloroform in a basic solution.

Experimental Protocol: Reimer-Tiemann Synthesis

Objective: To synthesize 3-ethoxysalicylaldehyde via the ortho-formylation of 2-ethoxyphenol.

Materials:

2-Ethoxyphenol

e Sodium Hydroxide (NaOH)

e Chloroform (CHCIs)

e Ethanol

o Hydrochloric Acid (HCI, concentrated and dilute)

o Diethyl ether or Dichloromethane (for extraction)

e Anhydrous Magnesium Sulfate (MgSQOa) or Sodium Sulfate (Na2SOa)

Deionized water

Equipment:

Three-neck round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer with heating mantle

Separatory funnel
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« Rotary evaporator

o Standard laboratory glassware (beakers, graduated cylinders, etc.)
e pH paper or pH meter

Procedure:

e Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide in water to create a
concentrated basic solution. Add 2-ethoxyphenol to the flask and stir until it dissolves
completely.

o Addition of Chloroform: Heat the mixture to approximately 60-70°C. Add chloroform dropwise
from the dropping funnel over a period of 1-2 hours while maintaining vigorous stirring. The
reaction is exothermic, so control the addition rate to maintain a steady temperature.

o Reflux: After the addition of chloroform is complete, continue to heat the mixture under reflux
for an additional 2-3 hours to ensure the reaction goes to completion.

e Workup - Removal of Excess Chloroform: Cool the reaction mixture to room temperature.
Set up a simple distillation to remove the excess chloroform.

 Acidification: After removing the excess chloroform, cool the remaining dark reaction mixture
in an ice bath. Carefully acidify the mixture by slowly adding concentrated hydrochloric acid
until the solution is strongly acidic (pH ~1-2). This step protonates the phenoxide and
hydrolyzes the dichloromethyl intermediate to the aldehyde.

o Extraction: Transfer the acidified mixture to a separatory funnel. Extract the product into an
organic solvent like diethyl ether or dichloromethane. Perform the extraction three times to
ensure maximum recovery of the product.

e Washing and Drying: Combine the organic extracts and wash them with a saturated sodium
bicarbonate solution to remove any unreacted phenol, followed by a wash with brine
(saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate.
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« Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The
crude product, a dark oil or solid, can be purified by column chromatography on silica gel or
by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl
acetate) to yield pure 3-ethoxysalicylaldehyde as a crystalline solid.

Synthesis Workflow Diagram
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Synthesis Workflow for 3-Ethoxysalicylaldehyde

1. Reactants
(2-Ethoxyphenol, NaOH, H20)

:

2. Add Chloroform (CHCIs)
dropwise at 60-70°C

:

3. Reflux
(2-3 hours)

:

4. Workup
(Remove excess CHClIs, Acidify with HCI)

5. Extraction

(e.g., Diethyl Ether)

6. Wash & Dry
(Remove impurities & water)

7. Purification
(Recrystallization or Chromatography)

Final Product
(Pure 3-Ethoxysalicylaldehyde)

Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of the Reimer-Tiemann synthesis.
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Characterization of 3-Ethoxysalicylaldehyde

Characterization is essential to confirm the identity, structure, and purity of the synthesized
product. A combination of spectroscopic methods is typically employed.

Experimental Protocols for Characterization

Objective: To verify the structure and purity of the synthesized 3-ethoxysalicylaldehyde.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Protocol: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated
solvent (e.g., CDCI3) in an NMR tube.

e 1H NMR: Acquire the proton NMR spectrum. Confirm the presence of the characteristic
peaks for the aldehyde proton (~9.9 ppm), the phenolic hydroxyl proton (~11.0 ppm, often
broad), the aromatic protons, and the ethoxy group's methylene and methyl protons.
Integration of the peaks should correspond to the number of protons in the structure.

e 13C NMR: Acquire the carbon-13 NMR spectrum. Identify the carbonyl carbon of the
aldehyde (~196 ppm), the aromatic carbons, and the carbons of the ethoxy group.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

e Protocol: Place a small amount of the solid sample directly on the ATR crystal of the FT-IR
spectrometer and acquire the spectrum.

o Analysis: Identify the key functional group absorptions: a strong C=0 stretch for the aldehyde
(~1650 cm~1), a broad O-H stretch indicating intramolecular hydrogen bonding (~3050
cm~1), and C-O stretching for the ether group (~1250 cm~1).

3. Mass Spectrometry (MS):

» Protocol: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol
or acetonitrile). Analyze using Gas Chromatography-Mass Spectrometry (GC-MS) or another
appropriate ionization method.
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Analysis: Confirm the molecular weight by identifying the molecular ion peak (M*) at m/z =
166.17. Analyze the fragmentation pattern to further support the proposed structure.

N

. Melting Point Determination:

Protocol: Place a small amount of the crystalline product in a capillary tube and determine
the melting point using a calibrated melting point apparatus.

Analysis: A sharp melting point range close to the literature value (66-68 °C) indicates high
purity.[3]

Characterization Logic Diagram

Characterization Workflow for 3-Ethoxysalicylaldehyde
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Caption: A diagram showing the logical relationship of characterization methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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